[4-(2-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone
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Overview
Description
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with a pyridine ring and a piperazine moiety bearing a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions in the presence of a suitable solvent like diethylene glycol monomethyl ether.
Coupling with Quinoline Derivative: The piperazine derivative is then coupled with a quinoline derivative through a carbonylation reaction, often using reagents like phosgene or triphosgene in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Another piperazine derivative with similar structural features.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Properties
Molecular Formula |
C25H21FN4O |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21FN4O/c26-21-6-2-4-8-24(21)29-13-15-30(16-14-29)25(31)20-17-23(18-9-11-27-12-10-18)28-22-7-3-1-5-19(20)22/h1-12,17H,13-16H2 |
InChI Key |
IMZRCHLVLFECKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
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